molecular formula C13H14BrFO2 B11835059 Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate

Cat. No.: B11835059
M. Wt: 301.15 g/mol
InChI Key: CMPKOFMAMMTVFW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate is an organic compound with the molecular formula C13H14BrFO2 It is a derivative of cyclobutanecarboxylic acid, where the cyclobutane ring is substituted with an ethyl ester group and a 4-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions to yield the ethyl ester. The subsequent bromination and fluorination of the phenyl ring are achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chloro-2-fluorophenyl)cyclobutanecarboxylate
  • Ethyl 1-(4-bromo-2-chlorophenyl)cyclobutanecarboxylate
  • Ethyl 1-(4-bromo-2-methylphenyl)cyclobutanecarboxylate

Uniqueness

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties

Biological Activity

Ethyl 1-(4-bromo-2-fluorophenyl)cyclobutanecarboxylate (CAS No. 1346689-87-9) is a cyclobutanecarboxylate ester that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of bromine and fluorine substituents. These halogen atoms can significantly influence the compound's biological activity, making it a subject of various research studies aimed at understanding its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H14BrFO2C_{13}H_{14}BrFO_2. The structure includes a cyclobutane ring that is functionalized with a 4-bromo-2-fluorophenyl group, which may enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The bromine atom can participate in halogen bonding, while the ester functional group may undergo hydrolysis, leading to the release of biologically active acids. This dual mechanism allows the compound to influence multiple biochemical pathways.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Research has shown that halogenated cyclobutane derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections.

Data Table: Biological Activity Summary

Activity Description Reference
AnticancerInhibits cell proliferation and induces apoptosis
Anti-inflammatoryModulates inflammatory cytokines
AntimicrobialEffective against bacterial strains

Case Studies

  • Anticancer Research : A study conducted on a series of cyclobutane derivatives, including this compound, revealed significant cytotoxic effects against human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Study : In a model of acute inflammation, compounds structurally related to this compound were shown to reduce edema and inflammatory markers significantly. This suggests that such compounds could be developed into effective anti-inflammatory medications.
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of halogenated cyclobutane derivatives demonstrated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent.

Properties

Molecular Formula

C13H14BrFO2

Molecular Weight

301.15 g/mol

IUPAC Name

ethyl 1-(4-bromo-2-fluorophenyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H14BrFO2/c1-2-17-12(16)13(6-3-7-13)10-5-4-9(14)8-11(10)15/h4-5,8H,2-3,6-7H2,1H3

InChI Key

CMPKOFMAMMTVFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)C2=C(C=C(C=C2)Br)F

Origin of Product

United States

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